molecular formula C14H21NO2 B071360 (R)-tert-Butyl 3-amino-4-phenylbutanoate CAS No. 166023-31-0

(R)-tert-Butyl 3-amino-4-phenylbutanoate

Cat. No. B071360
M. Wt: 235.32 g/mol
InChI Key: ZIJHIHDFXCNFAA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic acid, involves strategies like acylation, rearrangements, and metal-catalyzed reactions. The use of diazo compounds and carbamates is common in these syntheses, indicating a variety of functional group manipulations and transformations (Linder, Steurer, & Podlech, 2003).

Molecular Structure Analysis

Analyzing the molecular structure of compounds related to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the significance of protecting groups in stabilizing the molecule and influencing its reactivity. Intramolecular hydrogen bonding and weak intermolecular interactions play roles in the solid-state conformation and reactivity of these molecules (Kozioł et al., 2001).

Chemical Reactions and Properties

The chemical reactions involving (R)-tert-Butyl 3-amino-4-phenylbutanoate derivatives encompass a wide range of transformations, including asymmetric synthesis, peptide bond formation, and the creation of amino acid derivatives with significant stereoselectivity. For instance, the Blaise reaction and subsequent treatments can lead to various amino-functionalized products, demonstrating the compound's versatility in synthesis (Syed, Förster, & Effenberger, 1998).

Physical Properties Analysis

While specific studies directly addressing the physical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate were not identified, the analysis of related compounds provides insight into the influence of substituents on properties like solubility, stability, and crystal structure. Such properties are crucial for the compound's application in further chemical syntheses and material science applications.

Chemical Properties Analysis

The chemical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate, including reactivity patterns, functional group transformations, and stereoselectivity in reactions, are fundamental for its use in organic synthesis. The ability to undergo reactions such as nucleophilic addition, enantioselective catalysis, and hydrogenation highlights the compound's versatility and importance in constructing complex molecular architectures (Ellman, Owens, & Tang, 2002).

Scientific Research Applications

Synthetic Applications in Chemistry

Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst
A study by Tateiwa and Uemura (1997) reviewed the use of modified natural and synthetic clays as catalysts for various organic synthesis reactions, including Friedel-Crafts alkylation and aromatic alkylation, which are relevant to the manipulation of phenyl groups as seen in (R)-tert-Butyl 3-amino-4-phenylbutanoate. These catalysts could potentially be used in the synthesis or modification of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, demonstrating the importance of catalysis in organic synthesis (Tateiwa & Uemura, 1997).

Bioactive Molecule Separation

Three-phase Partitioning as a Bioseparation Process
Yan et al. (2018) discussed three-phase partitioning (TPP), a method for separating and purifying bioactive molecules. This technique, involving tert-butanol and other components, can be applied to isolate compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate from mixtures, indicating its utility in pharmaceutical and food sciences (Yan et al., 2018).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic Approaches to Chiral Synthesis
Pellissier (2011) provided an overview of non-enzymatic kinetic resolution techniques, which are crucial for synthesizing enantiomerically pure compounds, including those similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate. This review highlights the importance of chiral catalysts in achieving high selectivity and yield, underpinning the synthesis of complex molecules like (R)-tert-Butyl 3-amino-4-phenylbutanoate (Pellissier, 2011).

Environmental and Toxicological Considerations

Synthetic Phenolic Antioxidants Review
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for future studies on novel SPAs with reduced toxicity. While not directly related to (R)-tert-Butyl 3-amino-4-phenylbutanoate, this study emphasizes the environmental and health considerations in the use and disposal of synthetic chemicals, which could extend to the handling and application of (R)-tert-Butyl 3-amino-4-phenylbutanoate derivatives (Liu & Mabury, 2020).

Safety And Hazards

The compound has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (3R)-3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHIHDFXCNFAA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247000
Record name 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-amino-4-phenylbutanoate

CAS RN

166023-31-0
Record name 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166023-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.